molecular formula C11H13F3O4S B13562435 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate

Cat. No.: B13562435
M. Wt: 298.28 g/mol
InChI Key: GKLLKHLKBHAIQJ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate is a chemical compound with the molecular formula C11H13F3O4S and a molecular weight of 298.28 g/mol. It is a PEG linker with a tosyl group and a trifluoroethyl group, which makes it highly useful in various chemical reactions, particularly nucleophilic substitution reactions. The compound is known for its hydrophilic properties, which increase its solubility in aqueous media.

Preparation Methods

The synthesis of 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Etherification: The compound can be used in etherification reactions to introduce the trifluoroethoxy group into other molecules.

Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines and alcohols. The major products formed depend on the specific nucleophile used in the substitution reactions .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate has several scientific research applications:

    Biology: The compound’s hydrophilic properties make it useful in the modification of biomolecules to enhance their solubility and stability in aqueous environments.

    Medicine: While not directly used as a therapeutic agent, it is employed in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring enhanced solubility and stability.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by a nucleophile, resulting in the formation of a new chemical bond. The trifluoroethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate can be compared with other similar compounds such as:

    2,2,2-Trifluoroethyl p-toluenesulfonate: Similar in structure but lacks the ethoxy group, making it less hydrophilic.

    Methyl p-toluenesulfonate: Contains a methyl group instead of a trifluoroethoxy group, resulting in different reactivity and solubility properties.

    Ethyl p-toluenesulfonate: Similar to methyl p-toluenesulfonate but with an ethyl group, offering slightly different reactivity and solubility characteristics.

The unique combination of the trifluoroethoxy and tosyl groups in this compound provides it with distinct reactivity and solubility properties, making it a valuable reagent in various chemical applications.

Properties

Molecular Formula

C11H13F3O4S

Molecular Weight

298.28 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13F3O4S/c1-9-2-4-10(5-3-9)19(15,16)18-7-6-17-8-11(12,13)14/h2-5H,6-8H2,1H3

InChI Key

GKLLKHLKBHAIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(F)(F)F

Origin of Product

United States

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